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molecular formula C17H12BrF3O3 B8280965 1,3-Butanedione,4-(4-bromophenyl)-1-[4-(trifluoromethoxy)phenyl]-

1,3-Butanedione,4-(4-bromophenyl)-1-[4-(trifluoromethoxy)phenyl]-

Cat. No. B8280965
M. Wt: 401.2 g/mol
InChI Key: YDGDMLBKNMHGDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07989475B2

Procedure details

A solution of 5.40 g 4-trifluoromethoxyacetophenone and 7.57 g methyl 4-bromophenylacetate in 60 mL anhydrous THF was treated with 1.59 g 60% NaH for 60 hours. After removing the solvent under reduced pressure, the reaction mixture was diluted with 250 mL ether and washed with 250 mL 0.2 M HCl, 2×100 mL 5% NaHCO3 and 100 mL saturated brine, dried over anhydrous Na2SO4, and evaporated to give a crude product. It was purified on silica gel using 0˜25% EtOAc in hexanes to give title compound as red oil. 1H NMR (CDCl3, 500 MHz) δ 7.86˜7.89 (m, 2H), 7.48˜7.51 (m, 2H), 7.27 (d, J=7 Hz, 2H), 7.17˜7.19 (m, 2H), 6.07 (s, 1H), 3.70 (s, 2H).
Quantity
5.4 g
Type
reactant
Reaction Step One
Quantity
7.57 g
Type
reactant
Reaction Step One
Name
Quantity
1.59 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([C:4]1[CH:9]=[CH:8][C:7]([O:10][C:11]([F:14])([F:13])[F:12])=[CH:6][CH:5]=1)=[O:3].[Br:15][C:16]1[CH:21]=[CH:20][C:19]([CH2:22][C:23](OC)=[O:24])=[CH:18][CH:17]=1.[H-].[Na+]>C1COCC1>[Br:15][C:16]1[CH:21]=[CH:20][C:19]([CH2:22][C:23](=[O:24])[CH2:1][C:2]([C:4]2[CH:5]=[CH:6][C:7]([O:10][C:11]([F:12])([F:13])[F:14])=[CH:8][CH:9]=2)=[O:3])=[CH:18][CH:17]=1 |f:2.3|

Inputs

Step One
Name
Quantity
5.4 g
Type
reactant
Smiles
CC(=O)C1=CC=C(C=C1)OC(F)(F)F
Name
Quantity
7.57 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)CC(=O)OC
Name
Quantity
1.59 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
60 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After removing the solvent under reduced pressure
ADDITION
Type
ADDITION
Details
the reaction mixture was diluted with 250 mL ether
WASH
Type
WASH
Details
washed with 250 mL 0.2 M HCl, 2×100 mL 5% NaHCO3 and 100 mL saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to give a crude product
CUSTOM
Type
CUSTOM
Details
It was purified on silica gel using 0˜25% EtOAc in hexanes

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=C(C=C1)CC(CC(=O)C1=CC=C(C=C1)OC(F)(F)F)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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